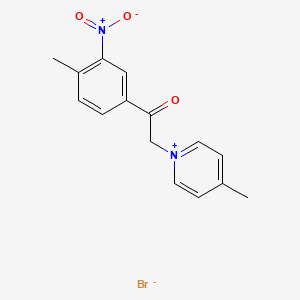![molecular formula C11H14BrNO B5116552 N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)
N-[1-(3-bromophenyl)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-bromophenyl)propyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group attached to a propyl chain, which is further connected to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bromophenyl)propyl]acetamide typically involves the reaction of 3-bromophenylpropylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-bromophenylpropylamine and acetic anhydride or acetyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 0°C and 25°C.
Procedure: The 3-bromophenylpropylamine is dissolved in a suitable solvent, such as dichloromethane or chloroform. Acetic anhydride or acetyl chloride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the process. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
N-[1-(3-bromophenyl)propyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products
Substitution: Formation of substituted derivatives, such as N-[1-(3-aminophenyl)propyl]acetamide.
Oxidation: Formation of 3-bromophenylpropionic acid or 3-bromophenylacetone.
Reduction: Formation of N-[1-(3-bromophenyl)propyl]amine.
科学的研究の応用
N-[1-(3-bromophenyl)propyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
作用機序
The mechanism of action of N-[1-(3-bromophenyl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-[1-(3-chlorophenyl)propyl]acetamide
- N-[1-(3-fluorophenyl)propyl]acetamide
- N-[1-(3-iodophenyl)propyl]acetamide
Uniqueness
N-[1-(3-bromophenyl)propyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom is larger and more polarizable compared to chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
特性
IUPAC Name |
N-[1-(3-bromophenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-11(13-8(2)14)9-5-4-6-10(12)7-9/h4-7,11H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGSOGIHDAMKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5116474.png)
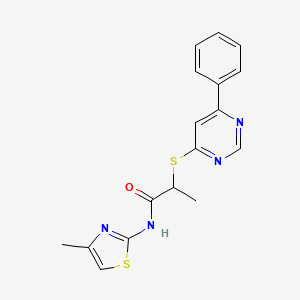
![N-(1-adamantylmethyl)-N-(2-hydroxyethyl)-5-[(3-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5116500.png)
![(2-furylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)2-propyn-1-ylamine](/img/structure/B5116513.png)

![3-hydroxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}butanohydrazide](/img/structure/B5116521.png)
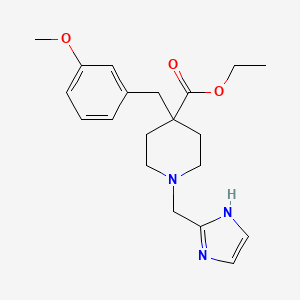
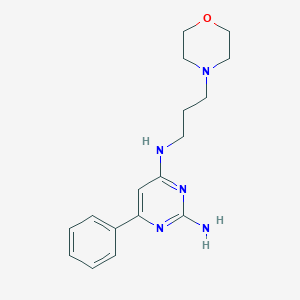

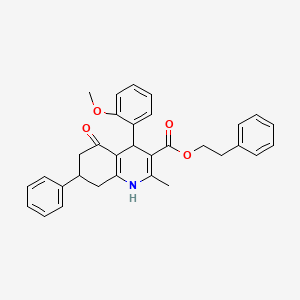
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5116559.png)

![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)
